Ethambutol, meso-

Stereochemistry Antitubercular Structure-Activity Relationship

QC laboratories require a certified reference standard to accurately resolve and quantify the meso-ethambutol stereoisomeric impurity in ethambutol API. This USP Ethambutol Related Compound A (EP Impurity B) directly addresses that need. - Enables precise HPLC method validation and system suitability testing per USP/EP monographs. - Characterized by a 12-fold lower antimicrobial potency yet equivalent optic neuropathy risk versus the active (S,S)-enantiomer, underscoring the critical need for strict impurity control. - Supplied as a neat USP reference standard with full Certificate of Analysis for regulatory submission support.

Molecular Formula C10H24N2O2 . 2 HCl
Molecular Weight 204.31 g/mol
CAS No. 10054-06-5
Cat. No. B193379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol, meso-
CAS10054-06-5
Synonyms(R,S)-Ethambutol;  meso-N,N’-Bis[1-(hydroxymethyl)propyl]ethylenediamine;  USP Ethambutol Related Compound A; 
Molecular FormulaC10H24N2O2 . 2 HCl
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC(CO)NCCNC(CC)CO
InChIInChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+
InChIKeyAEUTYOVWOVBAKS-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Meso-Ethambutol: Pharmacopeial Reference Standard & Stereochemical Comparator


Meso-ethambutol, designated as CAS 10054-06-5 and also known as Ethambutol EP Impurity B or USP Ethambutol Related Compound A, is a diastereomeric form of the first-line antitubercular drug ethambutol. It is characterized by its (2R,2′S) stereochemical configuration, distinguishing it from the clinically active (S,S)-(+)-enantiomer [1]. This compound serves dual roles: it is a critical analytical reference standard for purity assessment in pharmaceutical quality control, and it is a primary research tool for investigating the stereochemical determinants of both therapeutic efficacy and toxicity within the ethambutol molecule .

Pharmacopeial Impurity Reference Standard – supports purity testing and method validation for ethambutol drug substance and finished product QC.
Stereochemical Probe – used in structure-activity relationship studies to differentiate stereospecific antimicrobial and toxicity pathways of ethambutol isomers.

Stereochemical Basis for Meso-Ethambutol's Substitution Failure


Substitution of meso-ethambutol (CAS 10054-06-5) for the clinically active (S,S)-enantiomer or other ethambutol analogs is precluded by profound, quantifiable differences in biological activity, despite comparable toxicity profiles. The therapeutic effect of ethambutol is exquisitely stereospecific, with the meso-form demonstrating approximately 12-fold lower potency than the active (S,S)-enantiomer against Mycobacterium tuberculosis [1]. Critically, all three stereoisomers—(S,S), (R,R), and the meso-form—are equipotent in inducing the major dose-limiting toxicity, optic neuropathy, meaning the meso-form presents a severely unfavorable therapeutic index and cannot be used as an antimicrobial [2]. Consequently, this compound is procured not as a therapeutic agent but as a high-purity analytical reference material for quality control and a stereochemical probe in research settings .

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Stereospecific Antimicrobial Potency
Meso-form demonstrates considerably lower antimycobacterial activity compared to the (S,S)-enantiomer, altering assay-response interpretation and limiting substitution in antimicrobial screening.
!
Toxicity Endpoint Equivalence
Retains optic neuropathy induction potential comparable to the active drug, which may confound safety-related endpoint differentiation in research models.
!
Regulatory Role Mismatch
Designated as an impurity standard (USP/EP), not an active pharmaceutical ingredient; direct substitution into antimicrobial or therapeutic research is not supported.

Meso-Ethambutol vs. Active Enantiomer: Key Differentiating Evidence


Antimicrobial Potency vs. Active Enantiomer

The antimicrobial activity of ethambutol stereoisomers against Mycobacterium tuberculosis is highly stereospecific. The meso-form (R,S)-ethambutol is reported to be 12-fold less potent than the clinically utilized (S,S)-enantiomer [1]. An alternative source reports a 16-fold difference, underscoring the significant but variable quantitative gap in activity [2]. The (S,S)-form is 500 times more active than the (R,R)-enantiomer, further contextualizing the meso-form's intermediate, yet clinically insufficient, potency [1].

Antimicrobial Potency vs. Active Enantiomer
Cross-study comparable
(S,S)-Ethambutol: 12- to 16-fold more potent; meso-form: baseline (1×)
Supports stereospecific antimicrobial assay interpretation
Values reported across independent structure-activity studies
Stereochemistry Antitubercular Structure-Activity Relationship

Optic Neuropathy Toxicity Equivalence

In stark contrast to their antimicrobial activities, the stereoisomers of ethambutol exhibit comparable toxicity. The meso-form is reported to be equipotent to the (S,S)- and (R,R)-enantiomers in inducing optic neuritis, the major dose-limiting side effect of ethambutol therapy [1]. The prevalence of this adverse effect from standard doses of ethambutol is reported to be between 0.7% and 1.29% in clinical populations [2].

Optic Neuropathy Toxicity Equivalence
Class-level inference
Equipotent to (S,S)- and (R,R)-enantiomers
Supports toxicity model endpoint interpretation
Clinical prevalence context reported as 0.7–1.29% in studied populations
Toxicology Optic Neuropathy Stereochemistry

Physicochemical Properties for Method Development

Predicted physicochemical parameters for meso-ethambutol provide a baseline for analytical method development. Its predicted ACD/LogP is -0.05, and its topological polar surface area (tPSA) is 65 Ų . The predicted density is 1.0±0.1 g/cm³, and its boiling point is 345.3±22.0 °C .

Predicted Physicochemical Properties
Data to verify
LogP -0.05; tPSA 65 Ų
Supports HPLC method development
Computational prediction, not experimentally validated
Analytical Chemistry HPLC Physicochemical Properties

Official USP Reference Standard Designation

Meso-ethambutol is officially recognized as 'Ethambutol Related Compound A' by the United States Pharmacopeia (USP) and as 'Ethambutol EP Impurity B' by the European Pharmacopoeia (EP) [1]. It is supplied as a certified reference standard specifically intended for use in quality tests and assays as specified in the USP compendia for Ethambutol Hydrochloride .

Official USP/EP Reference Standard Designation
Specification context
USP Ethambutol Related Compound A; EP Impurity B
Meets pharmacopeial identity requirements for impurity standard
Certified reference material for compendial assays
Quality Control Pharmaceutical Analysis Regulatory Compliance

Meso-Ethambutol: Primary Procurement Scenarios


Ethambutol API & Dosage Form QC

Meso-ethambutol is procured primarily as a certified reference standard (USP Ethambutol Related Compound A / EP Impurity B). QC laboratories use this material to spike samples and validate analytical methods (e.g., HPLC), ensuring they can accurately resolve and quantify this specific stereoisomeric impurity in batches of the active (S,S)-ethambutol drug substance, in compliance with pharmacopeial monographs .

Analytical Method Development & Validation

Analytical chemists developing novel or improved methods for ethambutol analysis utilize meso-ethambutol as a critical system suitability marker and impurity standard. Its distinct physicochemical properties (LogP -0.05, tPSA 65 Ų) provide a well-defined peak in chromatographic separations, enabling the development of robust, stability-indicating methods required for regulatory submissions .

Stereospecific Drug Action & Toxicity Research

This compound is essential for basic research into the structure-activity relationships of ethambutol. It serves as a key comparator in studies aiming to elucidate the molecular basis for the 12- to 16-fold difference in antimicrobial potency between isomers, while also serving as a probe to investigate mechanisms of toxicity, given its equipotent role in inducing optic neuropathy compared to the active drug [1].

Internal Reference Standard for Process & Stability Studies

During pharmaceutical process R&D, meso-ethambutol can be used as a qualified internal reference standard. It aids in tracking the formation of stereoisomeric impurities during forced degradation (stress) studies of the API, providing crucial data for understanding degradation pathways and establishing product shelf-life specifications, distinct from its role as a primary pharmacopeial standard [2].

Application
Selection Property
Validation Focus
Ethambutol API & Dosage Form QC
Pharmacopeial impurity reference standard (USP/EP)
Stereoisomeric impurity resolution and quantification per monograph
Analytical Method Development & Validation
System suitability marker and impurity standard
Method robustness and stability-indicating separation parameters
Stereochemical Structure-Activity & Toxicity Research
Stereochemical comparator probe
Stereospecific antimicrobial and toxicity model endpoints
Process & Stability Studies (Internal Reference)
Degradation product and impurity tracking reference
Forced degradation pathway identification and shelf-life specification support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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